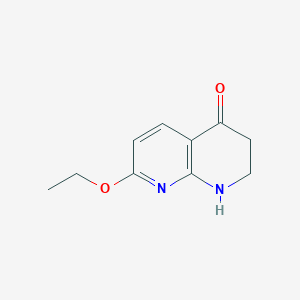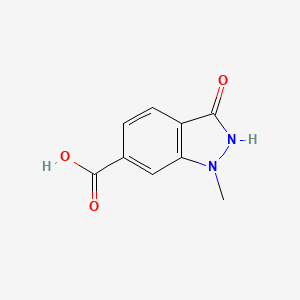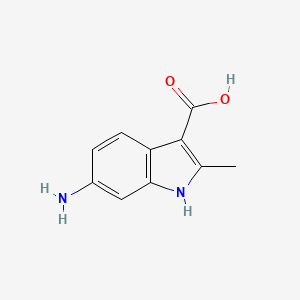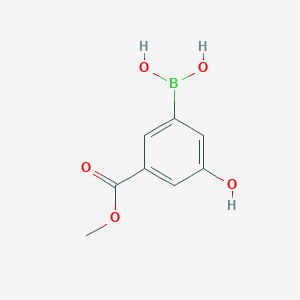
7-Ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its unique structure, which includes an ethoxy group attached to the seventh position of the naphthyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminonicotinic acid and ethyl iodide.
Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and cyclization, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions to form the naphthyridine ring.
Introduction of Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where the intermediate is treated with an appropriate ethylating agent.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
7-Ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives with different degrees of saturation.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various naphthyridine derivatives with modified functional groups, which can exhibit different chemical and biological properties.
科学的研究の応用
7-Ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,3-Dihydro-1,8-naphthyridin-4(1H)-one: Lacks the ethoxy group, resulting in different chemical properties.
7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one: Contains a methoxy group instead of an ethoxy group, leading to variations in reactivity and applications.
7-Propoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one: Features a propoxy group, which affects its solubility and chemical behavior.
Uniqueness
The presence of the ethoxy group in 7-Ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one imparts unique chemical properties, such as increased lipophilicity and altered reactivity, making it distinct from other similar compounds
特性
CAS番号 |
64942-88-7 |
|---|---|
分子式 |
C10H12N2O2 |
分子量 |
192.21 g/mol |
IUPAC名 |
7-ethoxy-2,3-dihydro-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-9-4-3-7-8(13)5-6-11-10(7)12-9/h3-4H,2,5-6H2,1H3,(H,11,12) |
InChIキー |
GJAPDEFZWCTVQN-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC2=C(C=C1)C(=O)CCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[3-(Propanoyloxy)phenyl]boronic acid](/img/structure/B11904352.png)
![Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B11904359.png)



![7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11904385.png)


![[1-(1-Phenylethyl)azetidin-3-yl]methanol](/img/structure/B11904402.png)

